Tricarballylic anhydride
Overview
Description
Tricarballylic anhydride is a chemical compound with the formula C6H6O5 . It is also known as 1,2,3-propanetricarboxylic anhydride . It contains a total of 17 bonds, including 11 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 2 aliphatic esters, 1 hydroxyl group, and 1 anhydride .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(carboxymethyl)succinic anhydride with ®-α-methylbenzylamine in dry THF at room temperature for 24 hours . The reaction leads to the formation of a diastereomeric mixture .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered ring . It contains a total of 17 bonds, including 11 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 2 aliphatic esters, 1 hydroxyl group, and 1 anhydride .Chemical Reactions Analysis
This compound is highly reactive. Mixed anhydrides, like this compound, are of increasing interest in the chemical industry due to their high reactivity . They are used in chemical synthesis as co-reagents or in pharmaceutical chemistry as prodrugs .Physical And Chemical Properties Analysis
This compound has a molecular weight of 158.1088 . It contains a total of 17 atoms, including 6 Hydrogen atoms, 6 Carbon atoms, and 5 Oxygen atoms .Scientific Research Applications
Biobased Plasticizers Production : Tricarballylate esters, derived from citrate esters, are synthesized through a dehydration-hydrogenation process, avoiding decarboxylation side reactions. These esters, produced from tricarballylic acid, are potential biobased plasticizers with high yields obtained using a Pd/Nb2O5.nH2O catalyst in an inert solvent (Stuyck, Windels, Wilms, & De Vos, 2023).
Photopolymers in Orthopedics : Methacrylated anhydride monomers of tricarballylic acid, along with pyromellitylimidoalanine, are used to create high modulus, degradable polymers. These materials show promise in orthopedic applications due to their rapid photopolymerization and suitable tensile modulus (Young, Gonzales, & Anseth, 2000).
Intestinal Absorption Studies : Tricarballylic acid is a non-metabolizable product of rumen bacterial fermentation. Its absorption in the intestines of steers was investigated using brush-border membrane vesicles, revealing insights into the transport mechanism of tricarballylate and citrate (Wolffram, Zimmermann, & Scharrer, 1993).
Tricarballylate Catabolism in Bacteria : Salmonella enterica can catabolize tricarballylate, a citrate analogue. The tcuABC operon in this organism enables the conversion of tricarballylate to cis-aconitate, and the TcuB protein plays a critical role in this process (Lewis & Escalante‐Semerena, 2007).
Role in Citrate Metabolism : Tricarballylate acts as a substrate for citrate cleavage enzyme, indicating its involvement in citrate metabolism and providing insights into biochemical pathways (Watson, Fang, & Lowenstein, 1969).
Biodegradable Polymer Synthesis : Fumaric or sebacic acid reacts with fumaryl chloride or sebacoyl chloride to produce linear unsaturated oligo-anhydrides, which are then used to create block copolymers for drug encapsulation and degradation studies (Najafi & Sarbolouki, 2003).
Mechanism of Action
Target of Action
Tricarballylic anhydride, also known as 2-(2,5-dioxooxolan-3-yl)acetic acid, primarily targets the enzyme Aconitate Hydratase, Mitochondrial . This enzyme plays a crucial role in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism .
Mode of Action
It is known that anhydrides generally react via nucleophilic attack on the carbonyl, followed by the removal of the leaving group . In the case of this compound, it may interact with its target enzyme, potentially altering its function and affecting the TCA cycle .
Biochemical Pathways
This compound affects the TCA cycle, a central metabolic pathway involved in energy production . The TCA cycle is responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into ATP, the main energy currency of cells . Disruption of this cycle can have significant downstream effects on energy metabolism.
Result of Action
Given its potential to interact with the tca cycle, it could have significant effects on cellular energy metabolism . It may also have potential inhibitory effects on the enzyme Aconitate Hydratase, which could disrupt the TCA cycle .
Safety and Hazards
Properties
IUPAC Name |
2-(2,5-dioxooxolan-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c7-4(8)1-3-2-5(9)11-6(3)10/h3H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYANEXCVXFZQFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286162 | |
Record name | Tricarballylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4756-10-9 | |
Record name | Tricarballylic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43977 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tricarballylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,5-dioxooxolan-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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